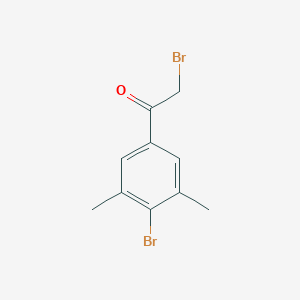

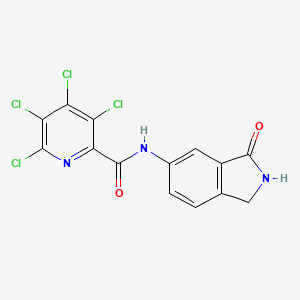

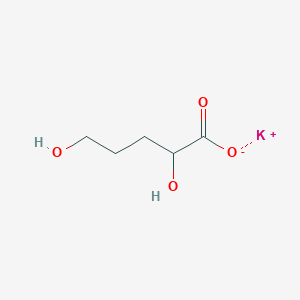

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

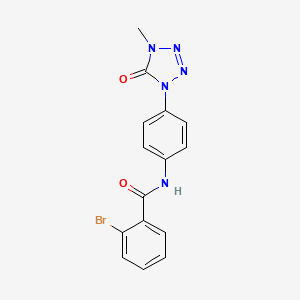

The compound “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a common feature in many pharmaceutical drugs .

Chemical Reactions Analysis

The chemical reactivity of this compound could be predicted based on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide would increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Potential Applications

Synthesis and Characterization for Antimicrobial Agents : Compounds structurally related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide have been synthesized and characterized for their potential as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Chemical Structure and Molecular Interactions : Studies on similar compounds have focused on understanding their chemical structures and molecular interactions, which are crucial for drug design and development. For instance, analysis of intramolecular hydrogen bonds and molecular electrostatic potential surfaces helps in predicting the behavior and reactivity of these compounds in biological systems (Ahmed et al., 2020).

Anticoccidial Activity : Some derivatives have been synthesized and evaluated for their anticoccidial activity. This indicates the potential use of these compounds in veterinary medicine, particularly in treating coccidiosis, a significant disease in poultry (Shibamoto & Nishimura, 1986).

Pharmacological Potential

Anticancer and Antimicrobial Properties : Certain derivatives have shown promising results in in vitro studies for their anticancer and antimicrobial activities. These findings open the door for further research into the use of these compounds in cancer therapy and infection control (Hafez, El-Gazzar, & Al-Hussain, 2016).

Neuroleptic Potential : Research on related compounds with similar structural features has explored their neuroleptic potential, indicating possible applications in treating neurological disorders (de Paulis et al., 1986).

Anticonvulsant and Muscle Relaxant Activities : Some derivatives have been evaluated for their anticonvulsant and muscle relaxant activities, suggesting potential therapeutic applications in neurology and muscle-related disorders (Sharma et al., 2013).

Chemical Synthesis and Characterization

Synthesis of Tritium Labeled Compounds : The synthesis of tritium-labeled derivatives for use in pharmacological studies highlights the importance of these compounds in drug discovery and development (Hong et al., 2015).

Structural and Affinity Studies : Investigations into the structural modifications and their impact on receptor affinity provide insights into the drug design process, particularly for targeting specific receptors in the body (Perrone et al., 2000).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4/c1-28-17-11-15(12-18(13-17)29-2)21(27)23-9-10-25-20(26)8-7-19(24-25)14-3-5-16(22)6-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYSOXDWUZJHRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2411402.png)

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)